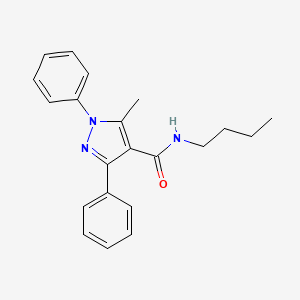
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using agents such as Raney-nickel alloy and formic acid.
Substitution: It can undergo substitution reactions, particularly N-arylation, using aryl halides and copper powder as a catalyst.
Common reagents and conditions used in these reactions include bromine, oxygen, Raney-nickel alloy, formic acid, aryl halides, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- has several scientific research applications:
Biology: This compound has shown potential as an antiviral, antimicrobial, and antifungal agent
Medicine: It is being explored for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: The compound is used in the development of novel insecticides targeting the ryanodine receptor (RyR).
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, in its antifungal activity, it targets the succinate dehydrogenase (SDH) protein, inhibiting mitochondrial electron transfer . This inhibition disrupts the energy synthesis of pathogens, leading to their death.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- can be compared with other pyrazole derivatives such as:
- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
125103-50-6 |
|---|---|
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-3-4-15-22-21(25)19-16(2)24(18-13-9-6-10-14-18)23-20(19)17-11-7-5-8-12-17/h5-14H,3-4,15H2,1-2H3,(H,22,25) |
Clé InChI |
AJCUHIQRNNLRGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




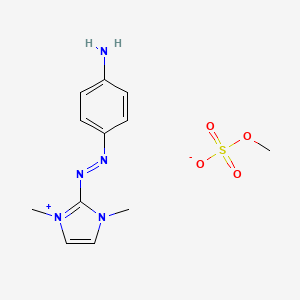
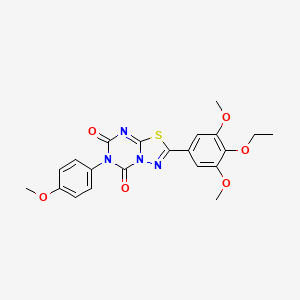
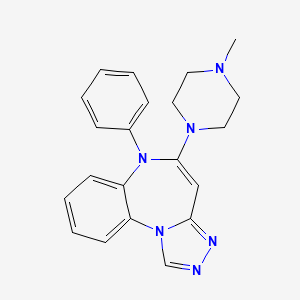
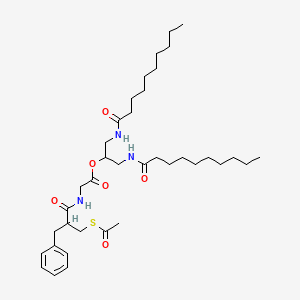
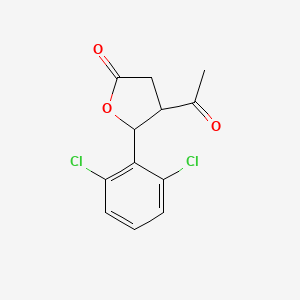
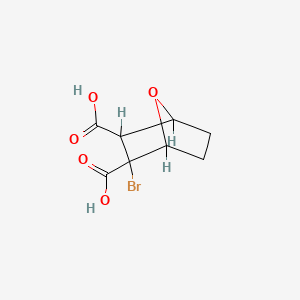
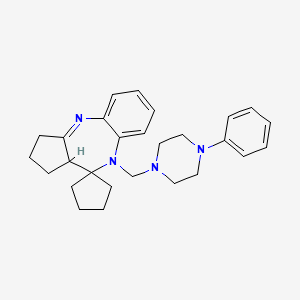
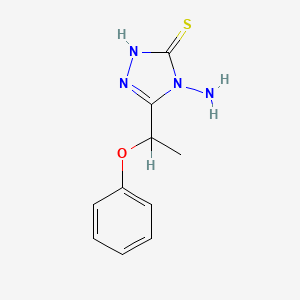
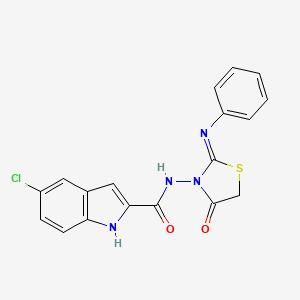
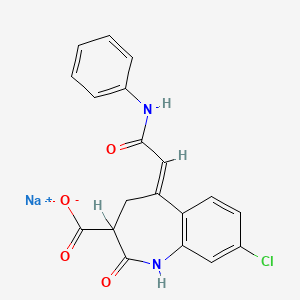
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

